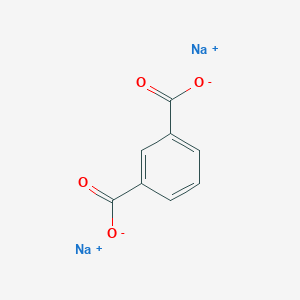
1,3-Benzenedicarboxylic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, disodium salt, also known as sodium terephthalate, is a white crystalline powder that is widely used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a precursor in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. It is also believed to have antioxidant properties, protecting cells from oxidative damage.
Biochemische Und Physiologische Effekte
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative damage. It has also been shown to have anti-inflammatory properties, reducing inflammation in various tissues. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments is its versatility. It can be used as a precursor in the synthesis of various organic compounds, and it has a wide range of scientific research applications. Additionally, it is relatively inexpensive and easy to obtain.
However, there are also some limitations to using 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are many potential future directions for research on 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt. One area of research could focus on its potential as an antioxidant and anti-inflammatory agent. Another area of research could focus on its potential as an antimicrobial agent. Additionally, research could be conducted on its potential as a precursor in the synthesis of new organic compounds with unique properties. Overall, there is still much to be learned about the properties and potential applications of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt, and future research is likely to uncover new and exciting possibilities.
Synthesemethoden
The synthesis of 1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is typically carried out through the reaction of terephthalic acid with 1,3-Benzenedicarboxylic acid, disodium salt hydroxide. The reaction results in the formation of 1,3-Benzenedicarboxylic acid, disodium salt terephthalate and water. The reaction is typically carried out in a solvent such as water or ethanol, and the product is then isolated through filtration and drying.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, di1,3-Benzenedicarboxylic acid, disodium salt salt is widely used in various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, such as polyesters, polyamides, and polyurethanes. It is also used in the production of plasticizers, dyes, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
10027-33-5 |
|---|---|
Produktname |
1,3-Benzenedicarboxylic acid, disodium salt |
Molekularformel |
C8H4Na2O4 |
Molekulargewicht |
210.09 g/mol |
IUPAC-Name |
disodium;benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
GZCKIUIIYCBICZ-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
10027-33-5 |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
121-91-5 (Parent) |
Synonyme |
1,3-Benzenedicarboxylic acid, disodiuM salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



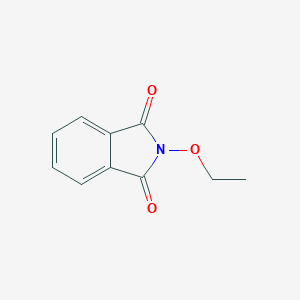
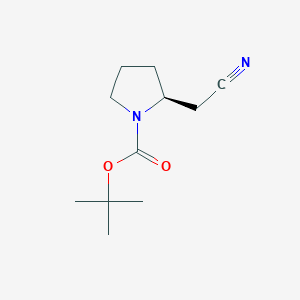
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)

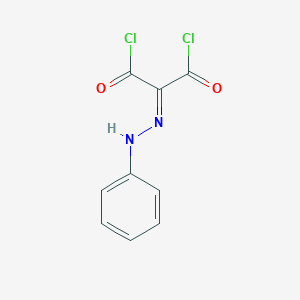
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
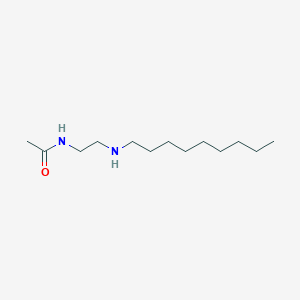
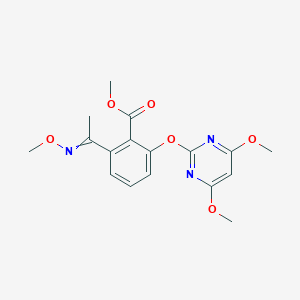
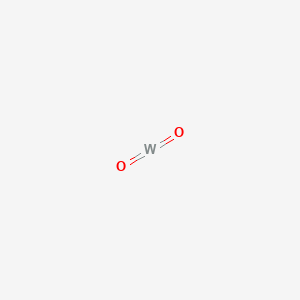
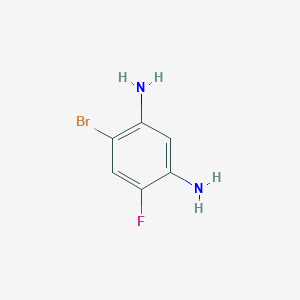
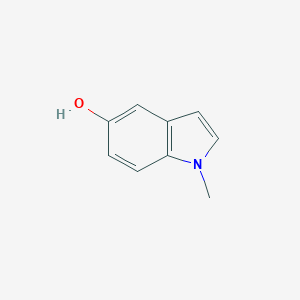
![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)